molecular formula C9H13N5S B14008852 2-butylsulfanyl-7H-purin-6-amine CAS No. 72278-43-4

2-butylsulfanyl-7H-purin-6-amine

Cat. No.: B14008852
CAS No.: 72278-43-4
M. Wt: 223.30 g/mol
InChI Key: VQZIQEHFOVVBKW-UHFFFAOYSA-N
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Description

2-butylsulfanyl-7H-purin-6-amine is an organic compound with the molecular formula C9H13N5S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butylsulfanyl-7H-purin-6-amine typically involves the introduction of a butylsulfanyl group to the purine ring. One common method is the reaction of 6-chloropurine with butylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-butylsulfanyl-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the butylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted purine derivatives.

    Reduction: Reduced forms of the purine ring or the butylsulfanyl group.

Scientific Research Applications

2-butylsulfanyl-7H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-butylsulfanyl-7H-purin-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-benzylaminopurine: Another purine derivative with similar structural features but different functional groups.

    2-chloropurine: Shares the purine core but has a chlorine atom instead of the butylsulfanyl group.

    6-mercaptopurine: A well-known purine derivative used in medicine, particularly in cancer treatment.

Uniqueness

2-butylsulfanyl-7H-purin-6-amine is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

72278-43-4

Molecular Formula

C9H13N5S

Molecular Weight

223.30 g/mol

IUPAC Name

2-butylsulfanyl-7H-purin-6-amine

InChI

InChI=1S/C9H13N5S/c1-2-3-4-15-9-13-7(10)6-8(14-9)12-5-11-6/h5H,2-4H2,1H3,(H3,10,11,12,13,14)

InChI Key

VQZIQEHFOVVBKW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=C2C(=N1)N=CN2)N

Origin of Product

United States

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